[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride
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Overview
Description
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is an organic compound with a complex structure that includes a bromophenyl group, a triethylammonium group, and an oxopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride typically involves multiple stepsThe final step involves the formation of the oxopropenyl group under specific reaction conditions, such as the use of a strong base and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxopropenyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromophenyl derivatives: Compounds such as 3-bromophenylamine and 3-bromophenylacetic acid share the bromophenyl group but differ in their functional groups and overall structure.
Triethylammonium compounds: Compounds like triethylammonium acetate and triethylammonium chloride share the triethylammonium group but have different counterions and functional groups.
Uniqueness
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is unique due to its combination of a bromophenyl group, a triethylammonium group, and an oxopropenyl group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Properties
Molecular Formula |
C15H21BrClNO |
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Molecular Weight |
346.69 g/mol |
IUPAC Name |
[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride |
InChI |
InChI=1S/C15H21BrNO.ClH/c1-4-17(5-2,6-3)11-10-15(18)13-8-7-9-14(16)12-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1/b11-10+; |
InChI Key |
PWCGLPMZUOMTMZ-ASTDGNLGSA-M |
Isomeric SMILES |
CC[N+](CC)(CC)/C=C/C(=O)C1=CC(=CC=C1)Br.[Cl-] |
Canonical SMILES |
CC[N+](CC)(CC)C=CC(=O)C1=CC(=CC=C1)Br.[Cl-] |
Origin of Product |
United States |
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